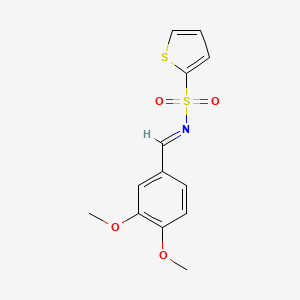

(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide, also known as DMBTS, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. DMBTS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Applications De Recherche Scientifique

Electrophilic Sulfenylation and Stereocontrolled Synthesis

Electrophilic sulfenylation, as demonstrated by Shibata et al. (1996), involves developing novel sulfenylating agents for the synthesis of thiols with an acid labile protecting group. This method was used for the stereocontrolled synthesis of protected forms of (2R,3R)-3-mercaptoaspartic acid, which could be incorporated into peptides, showcasing the versatility of sulfonamide derivatives in peptide synthesis (Shibata, Baldwin, Jacobs, & Wood, 1996).

Non-covalent Interactions and Solvent-dependent NLO Studies

Shahid et al. (2018) focused on the synthesis of a Sulfadiazine-Ortho-Vanillin Schiff base, demonstrating its potential in developing nonlinear optical materials. The study explored the chemical characterization and computational studies, including XRD, FT-IR, and DFT calculations, highlighting the compound's bioactive properties and its NLO character influenced by solvent polarity (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).

Inhibitory Properties on Carbonic Anhydrases

Compounds similar to "(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide" have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, as reported by Supuran et al. (2013). These aromatic sulfonamides exhibited nanomolar inhibition, showcasing their potential in therapeutic applications, particularly for conditions associated with dysregulated carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescent Probe for Thiophenols Discrimination

Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols. The study underlines the importance of such compounds in environmental and biological sciences for the detection of thiophenols in water samples, emphasizing the role of sulfonamide derivatives in creating sensitive and selective detection techniques (Wang, Han, Jia, Zhou, & Deng, 2012).

Ocular Hypotensive Agents

Graham et al. (1989) explored benzo[b]thiophene-2-sulfonamide derivatives for their potential as ocular hypotensive agents, indicating the clinical relevance of such compounds in the treatment of glaucoma. The study not only highlights the therapeutic potential of sulfonamide derivatives but also underscores the importance of targeted drug development for ocular conditions (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, Hoffman, 1989).

Propriétés

IUPAC Name |

(NE)-N-[(3,4-dimethoxyphenyl)methylidene]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-17-11-6-5-10(8-12(11)18-2)9-14-20(15,16)13-4-3-7-19-13/h3-9H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBJSEZVAHZQEM-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)

![2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2982262.png)

![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)

![6-Fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one](/img/structure/B2982266.png)

![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)

![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)

![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)